molecular formula C38H55F5O9S B195146 Fulvestrant 3-|A-D-Glucuronide CAS No. 261506-27-8

Fulvestrant 3-|A-D-Glucuronide

Cat. No. B195146
M. Wt: 782.9 g/mol
InChI Key: RSOPWVCNVAHMQZ-HMGPPUQISA-N
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Description

Fulvestrant 3-|A-D-Glucuronide is a chemical compound that is useful for research and analytical purposes . It is related to Fulvestrant, which is an estrogen receptor antagonist used to treat hormone receptor (HR)-positive metastatic breast cancer in post-menopausal women with disease progression following anti-estrogen therapy .


Synthesis Analysis

Fulvestrant is administered by intramuscular injection and is converted into various metabolites, including glucuronide metabolites . The glucuronidation process, which plays a major role in the elimination of natural estrogens, is catalyzed by members of the UDP-glucuronosyltransferase (UGT) enzyme family .


Molecular Structure Analysis

The IUPAC name for Fulvestrant 3-|A-D-Glucuronide is (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(7R,8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid. It contains a total of 112 bonds, including 57 non-H bonds, 8 multiple bonds, 17 rotatable bonds, 2 double bonds, and 6 aromatic bonds .


Chemical Reactions Analysis

Fulvestrant is glucuronidated by UGT1A1, -1A3, -1A4, and -1A8. The four UGT1A-fulvestrant conjugating enzymes glucuronidate this substrate at position 3 .


Physical And Chemical Properties Analysis

The molecular formula of Fulvestrant is C32H47F5O3S, with an average mass of 606.78 Da and a monoisotopic mass of 606.316589 Da .

Scientific Research Applications

  • Fulvestrant is converted into various metabolites including ketone, sulfate, sulfone, and glucuronide metabolites, with glucuronidation playing a significant role in the elimination of natural estrogens. UDP-glucuronosyltransferase (UGT) enzymes, particularly UGT1A1, -1A3, -1A4, and -1A8, are involved in the glucuronidation of fulvestrant (Chouinard et al., 2006).

  • Fulvestrant upregulates the expression of UGT1A, which is crucial for the elimination of anastrozole, suggesting a potential mechanism for drug interactions in breast cancer treatment (Edavana et al., 2012).

  • The synthesis of fulvestrant metabolites, including the 3-glucuronide conjugate, involves specific chemical techniques. These metabolites are crucial for understanding the drug's pharmacokinetics and efficacy (Ferguson et al., 2001).

  • In a study of ZB716, a selective estrogen receptor downregulator (SERD) similar to fulvestrant, the glucuronidation on the 3-OH position of fulvestrant was identified as a main metabolite, highlighting the significance of this metabolic pathway (Zhang et al., 2017).

  • Clinical trials, such as PALOMA-3 and MONALEESA-3, have investigated the efficacy of fulvestrant in combination with other drugs like palbociclib and ribociclib for treating hormone-receptor-positive, HER2-negative metastatic breast cancer. These studies help to understand the drug's role and effectiveness in various treatment regimens (Cristofanilli et al., 2016; Slamon et al., 2018).

Future Directions

Fulvestrant is currently being studied for its potential uses and effectiveness in treating various types of cancer . The glucuronidation of Fulvestrant and other synthetic estrogen derivatives is also a topic of ongoing research, particularly in understanding the role of different UGT enzymes .

properties

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(7R,8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H55F5O9S/c1-36-17-15-26-25-12-11-24(51-35-32(47)30(45)31(46)33(52-35)34(48)49)21-23(25)20-22(29(26)27(36)13-14-28(36)44)10-7-5-3-2-4-6-8-18-53(50)19-9-16-37(39,40)38(41,42)43/h11-12,21-22,26-33,35,44-47H,2-10,13-20H2,1H3,(H,48,49)/t22-,26-,27+,28+,29-,30+,31+,32-,33+,35-,36+,53?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSOPWVCNVAHMQZ-HMGPPUQISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)C(CC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)[C@@H](CC4=C3C=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H55F5O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70454112
Record name Fulvestrant 3-|A-D-Glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70454112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

782.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fulvestrant 3-|A-D-Glucuronide

CAS RN

261506-27-8
Record name Fulvestrant 3-beta-D-glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0261506278
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fulvestrant 3-|A-D-Glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70454112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FULVESTRANT 3-.BETA.-D-GLUCURONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RB33MP5RCR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fulvestrant 3-|A-D-Glucuronide
Reactant of Route 2
Fulvestrant 3-|A-D-Glucuronide
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Fulvestrant 3-|A-D-Glucuronide
Reactant of Route 4
Fulvestrant 3-|A-D-Glucuronide
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Fulvestrant 3-|A-D-Glucuronide
Reactant of Route 6
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Fulvestrant 3-|A-D-Glucuronide

Citations

For This Compound
3
Citations
S Chouinard, M Tessier, G Vernouillet, S Gauthier… - Molecular …, 2005 - Citeseer
Fulvestrant (‘Faslodex’) is administered by intra-muscular injection and is converted into ketone, sulphate, sulphone and glucuronide metabolites. Glucuronidation, catalyzed by 18 …
Number of citations: 7 citeseerx.ist.psu.edu
VK Edavana, X Yu, IB Dhakal, S Williams… - Pharmacogenomics …, 2011 - Taylor & Francis
… Previous studies have identified both fulvestrant-3-glucuronide and fulvestrant-17-glucuronide, but in the present study, only the formation of fulvestrant-3-sulfate was detected. Since an …
Number of citations: 25 www.tandfonline.com
T Watanabe, M Miyake, T Shimizu, M Kamezawa… - Drug Metabolism and …, 2015 - ASPET
… Bilirubin monoglucuronide and fulvestrant 3-glucuronide (internal standard) were separated on a Phenomenex Kinetex column (2.6 µm, 2.1 × 50 mm, Waters). …
Number of citations: 37 dmd.aspetjournals.org

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